DI-Sec-butylamine
Overview
Description
DI-Sec-butylamine is an aliphatic amine . It has been studied for its properties to attach to carbon and metal surfaces, proton affinity, as well as hydrodesulfurization and hydrodenitrogenation in petroleum refining . It is also known to be a highly reactive catalyst, commonly used as a reagent in the derivatization of isocyanates .
Molecular Structure Analysis
The molecular formula of DI-Sec-butylamine is C8H19N . Its average mass is 129.243 Da and its monoisotopic mass is 129.151749 Da .Chemical Reactions Analysis
DI-Sec-butylamine undergoes an exothermic exchange reaction with the cluster [N,N,N′,N′-tetramethyl bis-endo-BCH-2,5-diamide…H+…di-isopropylamine] .Physical And Chemical Properties Analysis
DI-Sec-butylamine has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.4±8.0 °C at 760 mmHg . The vapour pressure is 7.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.5±3.0 kJ/mol . The flash point is 19.1±9.3 °C . The index of refraction is 1.415 . The molar refractivity is 42.6±0.3 cm³ .Scientific Research Applications
Catalytic Deamination : The conversion of sec-butylamine over acidic zeolites like MFI, MOR, FAU, BEA, and MAZ has been investigated. This process produces butenes and di-sec-butylamines, with the catalytic activity linked to the total number of acid sites in the zeolites. The formation of dibutylamines is observed only on large pore zeolites, indicating a relationship with the zeolite structure (Lequitte, Figuéras, Moreau, & Hub, 1992).
Impact on Pyruvate Oxidation : Sec-butylamine at certain concentrations inhibits the oxidation of pyruvate by mitochondria isolated from hyphae of Penicillium digitalum. This inhibition suggests its potential use in understanding and modulating biochemical pathways, particularly those involving the pyruvate dehydrogenase complex (Yoshikawa, Eckert, & Keen, 1976).
Kinetic Resolution : The kinetic resolution of sec-butylamine using ω-transaminase from Vibrio fluvialis JS17 under reduced pressure has been explored. This study demonstrates the feasibility of using enzymatic methods for the resolution of chiral amines, a crucial aspect in pharmaceutical and fine chemical industries (Yun, Cho, & Kim, 2004).
Antiepileptic Drug Research : Dichlorophenyl-propenoyl-sec.-butylamine (DCPB), a derivative of sec-butylamine, has been studied as an antiepileptic drug. It can antagonize various experimental epileptic models and influences the levels of certain neurotransmitters in the brain, suggesting its potential application in neurological disorder treatments (Fu, 1994).
Residue Determination in Fruits : A method for rapid determination of sec-butylamine residue in fruits using headspace gas chromatography has been established. This method is vital for ensuring food safety and quality control in agricultural products (Me, 2014).
Pharmacokinetics and Metabolism : The pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB) were studied in rats using high-performance liquid chromatography-ion trap mass spectrometry. This research contributes to the understanding of the metabolic pathways of sec-butylamine derivatives in biological systems (Wang et al., 2007).
Derivatization Conditions for Gas Chromatography : Optimization of derivatization conditions for gas chromatographic determination of sec-butylamine was studied to establish a reliable analytical method for its detection (Zhou Dan, 2012).
Safety And Hazards
properties
IUPAC Name |
N-butan-2-ylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYVIBDTOCAXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870719 | |
Record name | 2-Butanamine, N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | Di-sec-butylamine | |
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URL | https://haz-map.com/Agents/20651 | |
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Product Name |
DI-Sec-butylamine | |
CAS RN |
626-23-3 | |
Record name | N-(1-Methylpropyl)-2-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanamine, N-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DI-SEC-BUTYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |
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Record name | 2-Butanamine, N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanamine, N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-sec-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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